4-acetyl-1H-pyrrole-2-carbaldehyde
Overview
Description
4-acetyl-1H-pyrrole-2-carbaldehyde is a useful research compound. Its molecular formula is C7H7NO2 and its molecular weight is 137.14 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Heterocyclic Compounds
4-acetyl-1H-pyrrole-2-carbaldehyde is used in the synthesis of diverse heterocyclic compounds. For example, it's utilized in the synthesis of 1,3,4‐oxadiazaheterocycles, a class of compounds with potential pharmaceutical applications (Guesdon et al., 2001). It's also involved in the preparation of pyrrole-2-carbaldehyde derivatives through oxidative annulation and direct Csp3-H to C═O oxidation, showcasing its versatility in organic synthesis (Wu et al., 2018).
Supramolecular Chemistry
In supramolecular chemistry, derivatives of this compound have been used to create complex molecular structures. For instance, a study demonstrated its application in forming a high nuclearity {Mn(III)25} barrel-like cluster exhibiting single-molecule magnetic behavior (Giannopoulos et al., 2014). This highlights its potential in designing novel magnetic materials.
Material Science
In material science, derivatives of this compound are used to create hydrogen-bonded structures and anion receptors. For example, tetrakis(1H-pyrrole-2-carbaldehyde) receptors have been synthesized to exhibit high affinity for certain anions in chloroform, demonstrating their utility in sensor technologies (Deliomeroglu et al., 2014).
Safety and Hazards
The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . It is advised to avoid contact with skin and eyes, not to breathe dust, and not to ingest .
Properties
IUPAC Name |
4-acetyl-1H-pyrrole-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-5(10)6-2-7(4-9)8-3-6/h2-4,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTVCNLYEPORLTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC(=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301290322 | |
Record name | 4-Acetyl-1H-pyrrole-2-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301290322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16168-92-6 | |
Record name | 4-Acetyl-1H-pyrrole-2-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16168-92-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Acetyl-1H-pyrrole-2-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301290322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure of 4-Acetyl-1H-pyrrole-2-carbaldehyde and how was it synthesized?
A1: this compound is an organic compound containing a pyrrole ring structure with acetyl and carbaldehyde substituents. It was synthesized using a two-step reaction: a Vilsmeier-Haack reaction followed by a Friedel-Crafts reaction [].
Q2: What are some of the key structural features of this compound revealed by its crystal structure?
A2: The crystal structure analysis of this compound reveals that the pyrrole ring is nearly coplanar with both the aldehyde and acetyl groups, forming dihedral angles of 4.50° and 2.06° respectively []. This suggests potential conjugation between these groups. Additionally, the molecules are arranged in chains along the b-axis due to N—H⋯O hydrogen bonds and weak C—H⋯O interactions [].
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